molecular formula C12H11ClF3N3OS B12508356 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Cat. No.: B12508356
M. Wt: 337.75 g/mol
InChI Key: DEWZMSOJWMJPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiazole ring linked to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2-methoxyethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization with a thiazole precursor to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the attenuation of metabolic pathways essential for bacterial growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine is unique due to its combination of a pyridine ring with a thiazole ring and an amine group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11ClF3N3OS

Molecular Weight

337.75 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H11ClF3N3OS/c1-20-3-2-17-11-19-9(6-21-11)10-8(13)4-7(5-18-10)12(14,15)16/h4-6H,2-3H2,1H3,(H,17,19)

InChI Key

DEWZMSOJWMJPLU-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.